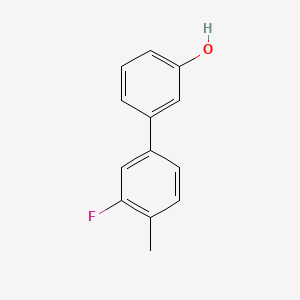

3-(3-Fluoro-4-methylphenyl)phenol

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHKVHMJJJWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683448 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-24-3 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-Fluoro-4-methylphenyl)phenol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Fluoro-4-methylphenyl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The core of this synthesis is a strategically designed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols for key transformations, an examination of the underlying reaction mechanisms, and critical insights into experimental design choices. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Fluorinated biaryl phenols are privileged structural motifs found in a wide array of biologically active compounds and advanced materials. The unique electronic properties imparted by the fluorine atom, combined with the conformational flexibility of the biaryl system and the hydrogen-bonding capability of the phenolic hydroxyl group, make these compounds highly sought-after synthetic targets. This compound serves as a critical building block for more complex molecular architectures.

This guide details a reliable two-step synthetic sequence. The strategy hinges on the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its mild conditions, high functional group tolerance, and broad substrate scope.[1][2][3] The synthesis is designed as follows:

-

Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling between a protected phenol derivative, 3-bromo-5-methoxyphenol , and 3-fluoro-4-methylphenylboronic acid . The methoxy group serves as a robust protecting group for the phenol, preventing interference with the catalytic cycle.

-

Deprotection: A final demethylation step to cleave the aryl methyl ether, unmasking the phenolic hydroxyl group to yield the target molecule.

This approach is advantageous due to the commercial availability and stability of the starting materials, particularly the boronic acid, which simplifies the overall process.[4][5]

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule reveals the central C-C bond connecting the two aromatic rings as the key disconnection point. This immediately suggests a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target molecule.

The analysis identifies two primary synthons. The 3-fluoro-4-methylphenyl unit can be sourced from its corresponding boronic acid, a stable and readily accessible organoboron compound.[5] The 3-hydroxyphenyl fragment is best derived from an aryl halide to participate in the oxidative addition step of the catalytic cycle. To prevent self-coupling or catalyst deactivation, the acidic phenolic proton must be protected. A methyl ether is an excellent choice due to its stability under the basic conditions of the Suzuki coupling.[6] This leads to the selection of 3-bromo-5-methoxyphenol as the ideal coupling partner.[7]

Key Synthetic Transformations and Experimental Protocols

Stage 1: Suzuki-Miyaura Cross-Coupling

The formation of the biaryl backbone is achieved via a palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions.

Caption: Workflow for the Suzuki-Miyaura cross-coupling step.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commercially available catalyst for Suzuki couplings. It provides the active Pd(0) species directly, initiating the catalytic cycle without an in-situ reduction step.

-

Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is essential. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step.[2][8]

-

Solvent System: A biphasic solvent system, such as Toluene/Ethanol/Water, is employed. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility between the phases, accelerating the reaction rate.

Detailed Experimental Protocol:

-

To a 250 mL round-bottom flask, add 3-bromo-5-methoxyphenol (1.0 eq.), 3-fluoro-4-methylphenylboronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add the solvent system: Toluene (4 mL per mmol of aryl bromide), Ethanol (1 mL per mmol), and Water (1 mL per mmol).

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-5-(3-fluoro-4-methylphenyl)biphenyl.

| Reagent | Molar Eq. | Purpose |

| 3-Bromo-5-methoxyphenol | 1.0 | Aryl halide coupling partner |

| 3-Fluoro-4-methylphenylboronic acid | 1.1 | Organoboron coupling partner |

| Pd(PPh₃)₄ | 0.03 | Palladium catalyst source |

| K₂CO₃ | 3.0 | Base for boronic acid activation |

| Toluene/Ethanol/Water | - | Biphasic solvent system |

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling.

Stage 2: Demethylation of Aryl Methyl Ether

The final step is the cleavage of the robust methyl ether to reveal the target phenol. Boron tribromide (BBr₃) is a powerful Lewis acid and the reagent of choice for this transformation due to its high efficiency in cleaving aryl methyl ethers under relatively mild conditions.[6][9]

Causality Behind Experimental Choices:

-

Reagent: BBr₃ coordinates strongly to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion. This process is highly effective but requires strictly anhydrous conditions as BBr₃ reacts violently with water.[6]

-

Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is used to dissolve the substrate and facilitate the reaction without participating in it.

-

Temperature: The reaction is initiated at a low temperature (-78 °C) to control the initial exothermic reaction between BBr₃ and the substrate. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol:

-

Dissolve the purified 3-methoxy-5-(3-fluoro-4-methylphenyl)biphenyl (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq.) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a flask of crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization or a short silica gel plug to afford the final product, this compound.

| Reagent | Molar Eq. | Purpose |

| Biaryl Methyl Ether | 1.0 | Substrate for deprotection |

| Boron Tribromide (BBr₃) | 1.2 | Strong Lewis acid for ether cleavage |

| Dichloromethane (DCM) | - | Anhydrous solvent |

| Temperature | -78 °C to RT | Controls reactivity and ensures completion |

Table 2: Reagents and Conditions for Demethylation.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methoxyphenol, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The activated boronate complex (formed from the boronic acid and base) transfers its organic group (the 3-fluoro-4-methylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure, showing characteristic shifts and coupling constants for the aromatic protons and carbons. The disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic -OH peak are key indicators of successful demethylation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid product.

Safety and Handling

-

Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled carefully to avoid waste and contamination.

-

Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.

-

Solvents: Toluene and Dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.

-

General Precautions: Always conduct reactions under an inert atmosphere where specified to prevent degradation of reagents and catalysts.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process centered on a Suzuki-Miyaura cross-coupling and a subsequent demethylation. This guide provides a robust framework, from strategic planning and mechanistic understanding to detailed, actionable protocols. By explaining the causality behind the choice of reagents and conditions, this document equips researchers with the necessary knowledge to successfully synthesize this valuable biaryl phenol and adapt the methodology for related targets.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023). Available at: [Link]

-

Schimler, S. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate. (2025). Available at: [Link]

- CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents.

-

Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024). Available at: [Link]

-

Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap. Available at: [Link]

-

3-Fluoro-4-methylphenylboronic acid - Chongqing Chemdad Co. Available at: [Link]

-

3-Fluoro-4-methylphenylboronic acid - African Rock Art. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

O-Demethylation | Chem-Station Int. Ed. (2024). Available at: [Link]

-

Demethylation of an aryl methoxy group. : r/chemistry - Reddit. (2017). Available at: [Link]

- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.

- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents.

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]

-

Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol - The Pherobase. (2025). Available at: [Link]

-

Suzuki Coupling - YouTube. (2020). Available at: [Link]

-

3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem - NIH. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.

-

Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]

-

Demethylation - Wikipedia. Available at: [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. (2025). Available at: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. 3-Bromo-5-methoxyphenol | 855400-66-7 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluoro-4-methylphenyl)phenol

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluoro-4-methylphenyl)phenol for researchers, scientists, and professionals engaged in drug development. The document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust understanding of this specific biphenyl derivative.

Introduction and Structural Elucidation

This compound is a biphenyl derivative featuring a phenol ring connected to a fluorinated and methylated phenyl ring. This molecular architecture suggests its potential utility as a scaffold in medicinal chemistry, where substituted biphenyls are prevalent due to their ability to adopt specific conformations for receptor binding. The presence of a phenolic hydroxyl group provides a key site for hydrogen bonding, while the fluoro and methyl substituents modulate electronic properties, lipophilicity, and metabolic stability.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1261959-24-3 | United States Biological[1] |

| Molecular Formula | C₁₃H₁₁FO | United States Biological[1] |

| Molecular Weight | 202.22 g/mol | United States Biological[1] |

| IUPAC Name | This compound | - |

Below is the two-dimensional structure of the molecule, illustrating the connectivity of the atoms and the numbering of the phenyl rings.

Caption: 2D Structure of this compound.

Physicochemical Properties: Predictions and Experimental Determination

Due to the limited availability of specific experimental data for this compound, the following section provides well-grounded predictions based on its structural components. Alongside these predictions, detailed protocols for their experimental determination are provided.

Predicted Physicochemical Data Summary:

| Property | Predicted Value/Range | Rationale & Influencing Factors |

| Physical State | Solid at 25°C | The biphenyl core and potential for intermolecular hydrogen bonding suggest a crystalline solid. |

| Melting Point | 100 - 150 °C | Higher than simpler phenols due to the larger, more rigid biphenyl structure, which enhances crystal lattice energy. |

| Boiling Point | > 300 °C | The high molecular weight and polarity from the hydroxyl group will lead to a high boiling point. |

| Water Solubility | Low to sparingly soluble | The large hydrophobic biphenyl surface area will dominate, despite the polar hydroxyl group. |

| pKa | 9.5 - 10.0 | The electron-withdrawing effect of the fluoro-substituted phenyl ring will slightly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). |

| LogP | 3.5 - 4.5 | The molecule is predominantly lipophilic due to the two aromatic rings. The fluorine atom will contribute to increased lipophilicity. |

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is indicative of a highly pure compound. The choice of the capillary method is standard for its small sample requirement and accuracy.

Protocol:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Acid Dissociation Constant (pKa) Determination

Trustworthiness: Potentiometric titration is a robust and self-validating method for pKa determination. The resulting titration curve provides a clear inflection point corresponding to the half-equivalence point, where pH equals the pKa, ensuring the accuracy of the measurement.

Protocol:

-

Solution Preparation: Prepare a 0.01 M solution of the compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) due to its predicted low water solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

Octanol-Water Partition Coefficient (LogP) Determination

Expertise & Experience: The shake-flask method is the gold standard for LogP determination. The inclusion of a pre-saturation step for the solvents is crucial to prevent volume changes upon mixing, which would otherwise introduce errors. Analysis by HPLC is chosen for its sensitivity and specificity in quantifying the analyte in each phase.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for at least one hour to ensure equilibrium is reached. Let the phases separate completely.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

-

Calculation: Calculate LogP as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic and Chromatographic Characterization

This section outlines the expected spectral features and provides standardized protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. The expected spectra are as follows:

-

¹H NMR: Signals for aromatic protons are expected in the range of 6.8-7.5 ppm. The methyl group protons should appear as a singlet around 2.2-2.4 ppm. The phenolic -OH proton will be a broad singlet, typically between 4-7 ppm, and its signal will disappear upon shaking the sample with D₂O.

-

¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JCF). The methyl carbon will appear upfield, around 20 ppm.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 & 1500 | C=C stretch | Aromatic Ring |

| 1260 - 1180 | C-O stretch | Phenolic C-O |

| 1250 - 1000 | C-F stretch | Aryl-Fluoride |

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil and collect the sample spectrum.

-

Analysis: The resulting spectrum is automatically background-corrected. Identify the characteristic peaks.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the identity.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 202.22.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of functional groups, such as the loss of a methyl radical (-15) or CO (-28), and cleavage of the biphenyl bond.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound.

-

MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Proposed Synthetic Workflow

The synthesis of this compound would likely be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, which is a robust method for forming C-C bonds between aromatic rings.

Caption: Proposed Suzuki coupling synthesis workflow.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on the structure, the following precautions are advised:

-

General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Toxicity Profile: While specific toxicity data is unavailable, compounds of this class (phenols, fluorinated aromatics) can be irritants and may be harmful if swallowed or absorbed through the skin. Phenol itself is corrosive and toxic.[2] Treat this compound with appropriate caution.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

References

- This compound - Data Sheet.

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Phenol | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Miessler, G. L., Fischer, P. J., & Tarr, D. A. (2014). Inorganic Chemistry. Pearson.

Sources

3-(3-Fluoro-4-methylphenyl)phenol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Fluoro-4-methylphenyl)phenol

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a substituted biphenyl of interest in chemical synthesis and drug discovery. Addressed to researchers, analytical scientists, and professionals in drug development, this document details the synergistic application of chromatographic and spectroscopic techniques. We move beyond procedural lists to explain the causal-driven logic behind methodological choices in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The guide culminates in the integration of data from one- and two-dimensional NMR experiments (COSY, HSQC, HMBC) to unambiguously confirm the compound's constitution, substitution pattern, and isomeric purity.

Introduction

This compound is a fluorinated biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, while the strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.[1] Given the existence of numerous potential isomers, the unambiguous confirmation of the structure of this compound (CAS 1261959-24-3) is a critical prerequisite for its use as a building block in pharmaceutical and materials science applications.[2]

This guide presents an integrated analytical strategy designed to provide irrefutable evidence for the compound's identity and purity. We will systematically detail the role of each analytical technique, emphasizing not just the "how" but the "why" of the experimental design, ensuring a self-validating and scientifically rigorous elucidation process.

Integrated Analytical Workflow

A robust structure elucidation process is sequential and complementary. Each step provides a piece of the puzzle, starting with sample purity and progressively building a complete structural picture. The workflow begins with chromatography to ensure analytical integrity, followed by a series of spectroscopic analyses to determine molecular formula, functional groups, and the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

3.1 Rationale Before committing to time-intensive spectroscopic analysis, it is imperative to confirm the purity of the analyte. Co-eluting impurities, particularly isomers, can confound spectroscopic data, leading to erroneous structural assignments. HPLC with UV detection is the standard method for this assessment.

3.2 Methodological Considerations

-

Stationary Phase: While standard C18 columns are widely used, a biphenyl stationary phase is often superior for separating aromatic compounds and their isomers.[3] The biphenyl phase offers enhanced π-π interactions between the stationary phase and the aromatic rings of the analyte, providing unique selectivity that can resolve closely related species not separable on a C18 column.[4]

-

Mobile Phase: The phenolic hydroxyl group is acidic. To ensure a sharp, symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase, typically with 0.1% formic or acetic acid, to maintain a pH well below the pKa of the phenol.[3]

-

Organic Modifier: The choice between acetonitrile and methanol can modulate selectivity. Methanol can enhance π-π interactions with biphenyl phases, offering an additional parameter to optimize separation.[5]

3.3 Experimental Protocol: HPLC-UV

-

Column: Biphenyl stationary phase (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve sample (approx. 1 mg/mL) in 50:50 Acetonitrile:Water.

3.4 Expected Results A pure sample of this compound will yield a single, sharp peak in the chromatogram, accounting for >98% of the total integrated peak area.

Molecular Mass and Formula Determination: Mass Spectrometry (MS)

4.1 Rationale Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition, confirming the molecular formula. The fragmentation pattern offers corroborating structural evidence.

4.2 Ionization Technique Selection Electron Ionization (EI) is a highly effective technique for the analysis of relatively small, volatile organic molecules. It imparts significant energy, resulting in extensive and reproducible fragmentation patterns that serve as a "molecular fingerprint" for database matching and structural analysis.[6]

4.3 Protocol: GC-MS (EI)

-

GC Column: Standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for HRMS.

-

Scan Range: m/z 40-400.

4.4 Data Interpretation

-

Molecular Ion (M⁺•): The molecular formula is C₁₃H₁₁FO, with a monoisotopic mass of 202.0794 g/mol .[2] HRMS should detect this ion with high accuracy (typically < 5 ppm error).

-

Isotopic Pattern: Fluorine is monoisotopic, so no characteristic M+2 peak (as seen with Cl or Br) is expected, which helps rule out the presence of these other halogens.[7]

-

Fragmentation: Aromatic systems stabilize the molecular ion.[8] Key fragmentation pathways for halogenated aromatic compounds include cleavage of the biphenyl C-C bond and loss of functional groups.

Table 1: Predicted Mass Fragments for this compound

| m/z (Predicted) | Fragment Ion Structure | Description |

|---|---|---|

| 202 | [C₁₃H₁₁FO]⁺• | Molecular Ion (M⁺•) |

| 187 | [C₁₂H₈FO]⁺ | Loss of methyl radical (•CH₃) |

| 174 | [C₁₂H₁₁F]⁺• | Loss of carbon monoxide (CO) from phenol ring |

| 126 | [C₇H₇FO] | 3-Fluoro-4-methylphenol radical cation |

| 109 | [C₆H₄FCH₃]⁺• | 4-Fluoro-1-methylbenzene radical cation |

| 94 | [C₆H₅OH]⁺• | Phenol radical cation |

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

5.1 Rationale FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule based on their absorption of infrared radiation.[9]

5.2 Protocol: Attenuated Total Reflectance (ATR)

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform background subtraction using the empty ATR crystal.

5.3 Spectral Interpretation The FTIR spectrum provides clear evidence for the key functional groups that constitute the target molecule.

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O–H Stretch | Phenolic Hydroxyl[10] |

| 3100-3000 | C–H Stretch | Aromatic C-H |

| 2950-2850 | C–H Stretch | Methyl C-H[10] |

| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring[9] |

| 1250-1180 | C–O Stretch | Phenolic C-O[10] |

| 1280-1200 (strong) | C–F Stretch | Aryl-Fluoride |

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

6.1 The Central Role of NMR NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[11] It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms, allowing for the unambiguous assembly of the molecular structure.[12]

6.2 Protocol: Sample Preparation

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

6.3 Data Interpretation and Assignment The combination of 1D and 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals.

-

¹H NMR: Provides information on the number of distinct protons and their neighboring atoms through spin-spin coupling. The fluorine atom will also couple to nearby protons (²JHF, ³JHF, ⁴JHF).

-

¹³C NMR: Shows all unique carbon atoms. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). Other carbons will show smaller couplings.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to map out the proton networks on each of the two aromatic rings separately.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal of the atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show a correlation from a proton on one ring to the carbon of the other ring at the point of connection, providing definitive proof of the biphenyl linkage.

Caption: Key HMBC correlations confirming the C3-C1' linkage.

Table 3: Predicted NMR Data and Key Correlations for Structure Confirmation (in DMSO-d₆)

| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Phenol Ring | |||

| 1 | - | ~157.0 | - |

| 2 | ~7.1 (d) | ~115.0 | C4, C6, C1' |

| 3 | - | ~142.0 | - |

| 4 | ~7.2 (t) | ~130.0 | C2, C6 |

| 5 | ~6.7 (d) | ~116.0 | C1, C3 |

| 6 | ~6.8 (t) | ~119.0 | C2, C4, C1' |

| OH | ~9.5 (s, br) | - | C1, C2, C6 |

| Fluoro-methylphenyl Ring | |||

| 1' | - | ~131.0 | - |

| 2' | ~7.3 (dd) | ~130.0 (d, J≈6 Hz) | C4', C6', C3 |

| 3' | - | ~160.0 (d, ¹J≈245 Hz) | - |

| 4' | - | ~125.0 (d, J≈18 Hz) | - |

| 5' | ~7.2 (d) | ~128.0 | C1', C3', CH₃ |

| 6' | ~7.4 (d) | ~116.0 (d, J≈22 Hz) | C2', C4' |

| CH₃ | ~2.2 (s) | ~14.0 | C3', C4', C5' |

Data Synthesis and Structure Confirmation

The final step is the holistic integration of all acquired data:

-

HPLC confirms the analysis is of a single, pure compound.

-

HRMS establishes the molecular formula as C₁₃H₁₁FO.

-

FTIR confirms the presence of a phenol (-OH), aromatic rings, a methyl group, and an aryl-fluoride bond.

-

¹H and ¹³C NMR data are consistent with a disubstituted phenol ring and a trisubstituted fluoro-methyl-phenyl ring. The observed couplings (H-H and C-F) help define the substitution patterns on each ring.

-

COSY confirms the connectivity of adjacent protons within each aromatic system.

-

HSQC links every proton to its corresponding carbon.

-

The definitive evidence comes from HMBC , which bridges the individual fragments. The observation of a 3-bond correlation from the proton at C2' to the carbon at C3, combined with correlations from protons at C2 and C6 to the carbon at C1', unambiguously establishes the connection between the two rings at the correct positions, confirming the structure as this compound.

Conclusion

The structure elucidation of an organic molecule is a systematic process of evidence gathering and logical deduction. Through the integrated application of chromatography for purity control and a suite of spectroscopic techniques (MS, FTIR, and multi-dimensional NMR), the structure of this compound can be confirmed with the highest degree of scientific certainty. This rigorous, multi-faceted approach is fundamental to ensuring the quality and identity of chemical entities used in research, development, and manufacturing.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

PubChem. (n.d.). 3-Fluoro-4-methylphenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274–1277. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 16, 2026, from [Link]

Sources

- 1. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. usbio.net [usbio.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromtech.net.au [chromtech.net.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. smbb.mx [smbb.mx]

- 10. agro.icm.edu.pl [agro.icm.edu.pl]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls | Scilit [scilit.com]

A Comprehensive Spectroscopic Guide to 3-(3-Fluoro-4-methylphenyl)phenol

Introduction

3-(3-Fluoro-4-methylphenyl)phenol, with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol , is a biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational properties and metabolic stability. The strategic placement of a fluorine atom, a methyl group, and a hydroxyl group on the biphenyl core is anticipated to confer specific physicochemical and biological properties, making it a molecule of interest for researchers in drug development. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational reference for its characterization and for the synthesis of related compounds. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, grounded in fundamental principles and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following predictions are for spectra acquired in a standard deuterated solvent such as deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, a signal for the methyl group, and a broad signal for the phenolic hydroxyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-OH | 4.5-5.5 | br s | - | 1H |

| H-2 | 7.30 | t | J = 7.9 | 1H |

| H-6 | 7.15 | ddd | J = 7.9, 2.0, 1.0 | 1H |

| H-4 | 6.90 | t | J = 2.0 | 1H |

| H-5 | 6.80 | ddd | J = 7.9, 2.0, 1.0 | 1H |

| H-2' | 7.25 | dd | J = 7.8, 2.0 | 1H |

| H-6' | 7.20 | dd | J (H-F) = 11.0, J = 2.0 | 1H |

| H-5' | 7.10 | t | J = 7.8 | 1H |

| H-CH₃ | 2.30 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1] The hydroxyl group on the first phenyl ring is an electron-donating group, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm). Conversely, the fluorine atom on the second ring is an electron-withdrawing group, deshielding the adjacent protons.

The phenolic -OH proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The protons on the phenol-bearing ring (H-2, H-4, H-5, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings. The protons on the second ring will show coupling to each other and, in the case of H-2' and H-6', coupling to the fluorine atom. The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher NMR spectrometer.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-3' (C-F) | 162.0 (d, ¹JCF ≈ 245 Hz) |

| C-1 (-OH) | 155.0 |

| C-1' | 140.5 |

| C-3 | 139.0 |

| C-4' | 132.0 (d, ³JCF ≈ 5 Hz) |

| C-2 | 130.0 |

| C-5' | 128.0 |

| C-6' | 125.0 (d, ²JCF ≈ 15 Hz) |

| C-5 | 121.0 |

| C-6 | 118.0 |

| C-2' | 116.0 (d, ²JCF ≈ 22 Hz) |

| C-4 | 115.0 |

| C-CH₃ | 16.0 |

Interpretation of the ¹³C NMR Spectrum

The carbon attached to the hydroxyl group (C-1) and the fluorine atom (C-3') are expected to be the most downfield-shifted among the aromatic carbons, with the C-F carbon showing a large one-bond coupling constant (¹JCF).[2][3] The other carbons in the fluorinated ring will also exhibit smaller couplings to fluorine. The methyl carbon will appear at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or cast a thin film from a volatile solvent.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2925-2855 | Medium | Aliphatic C-H stretch (methyl) |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1260-1200 | Strong | C-O stretch (phenol) |

| 1150-1100 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum

The most characteristic band in the IR spectrum of this compound will be the broad O-H stretching absorption due to hydrogen bonding of the phenolic hydroxyl group.[4] The spectrum will also show characteristic absorptions for the aromatic rings and the C-F bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common technique.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron energy of 70 eV for EI.

-

Data Acquisition: Scan a mass range of approximately m/z 40-300.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 202 | High | [C₁₃H₁₁FO]⁺• (Molecular Ion) |

| 187 | Medium | [C₁₂H₈FO]⁺ (Loss of •CH₃) |

| 173 | Medium | [C₁₂H₈F]⁺ (Loss of •CHO) |

| 108 | Medium | [C₇H₇OH]⁺• (Hydroxytoluene radical cation) |

| 94 | Medium | [C₆H₅OH]⁺• (Phenol radical cation) |

Interpretation of the Mass Spectrum

The molecular ion peak is expected to be prominent at m/z 202.[6] The fragmentation of biphenyl derivatives can be complex.[7][8] Key fragmentation pathways for this compound would likely involve the loss of the methyl radical, followed by the loss of a CHO radical from the phenolic ring. Cleavage of the bond between the two phenyl rings can also occur.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

General Experimental Workflow

The comprehensive spectroscopic characterization of a novel compound like this compound follows a logical workflow to ensure data quality and accurate structural confirmation.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. These data serve as a crucial reference for researchers engaged in the synthesis, identification, and application of this and related compounds. The predicted spectra are based on well-established principles of spectroscopy and are supported by data from structurally similar molecules. Experimental verification of these predictions will be essential for the definitive characterization of this compound.

References

-

Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 74(25), 4585-4587. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Guo, X. F., Liu, S. Y., & Liu, Z. Q. (2006). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 24(1), 113-118. [Link]

-

Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(23), 3846-3847. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Polarity: A Technical Guide to the Biological Activity of Fluorinated Biphenyl Phenols

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into the biphenyl phenol scaffold represents a powerful approach in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the biological activities of these compounds, designed for professionals in drug discovery and development. We move beyond a simple recitation of facts to explain the causal relationships between molecular structure, physicochemical properties, and biological outcomes. This guide details the synthetic strategies, delves into key therapeutic applications including antibacterial and antiviral activities, elucidates structure-activity relationships, and provides detailed experimental protocols. By integrating quantitative data, mechanistic diagrams, and field-proven insights, this document serves as an authoritative resource for harnessing the unique potential of fluorinated biphenyl phenols.

The Fluorine Advantage: Modulating Biology Through Strategic Substitution

The introduction of fluorine into a bioactive molecule is a cornerstone of modern drug design, utilized to enhance a compound's pharmacological profile.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—are leveraged to overcome common drug development hurdles.[3] When applied to the versatile biphenyl phenol scaffold, these properties unlock a range of biological activities.

Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at a metabolically vulnerable position (a "metabolic hot-spot") can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][4][5]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH. It also significantly impacts lipophilicity, which can be crucial for membrane permeability and target engagement.[6]

-

Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[1][7] Fluorine can also induce conformational changes that lock the molecule into a more bioactive shape.

Caption: Impact of Fluorine's Properties on Drug Design.

Synthesis of Fluorinated Biphenyl Phenols: The Suzuki-Miyaura Coupling

The creation of the C-C bond linking the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. Among various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction is the most robust and widely used method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][8][9]

Caption: General Workflow for Suzuki-Miyaura Synthesis.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a fluorinated biphenyl compound, adapted from established methods.[8]

Objective: To synthesize 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP).

Materials:

-

1-bromo-3,4-difluorobenzene

-

(4-(tert-butyl)phenyl)boronic acid

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Magnesium sulfate (MgSO₄)

-

Pressure tube with a stir bar

Procedure:

-

Reactant Setup: To a pressure tube, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 g, 0.518 mmol), (4-(tert-butyl)phenyl)boronic acid (1.5 equivalents, 0.777 mmol), and potassium phosphate (1.5 equivalents, 0.777 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %, 0.0089 g).

-

Causality Note: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond. The phosphine ligands stabilize the palladium center.

-

-

Solvent Addition: Add a 3:1 v/v mixture of dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Causality Note: Dioxane serves as the organic solvent, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step.

-

-

Reaction: Seal the pressure tube and heat the mixture at 105 °C for approximately 8.5 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Biological Activities and Therapeutic Applications

Fluorinated biphenyl phenols exhibit a wide spectrum of biological activities, with significant potential in several therapeutic areas.

Antibacterial Activity

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a critical global health threat. Certain fluorinated biphenyl phenols have emerged as potent antibacterial agents against these challenging pathogens.[10] The presence of multiple hydroxyl groups on one of the phenyl rings appears crucial for activity, while the fluorinated ring enhances overall efficacy and drug-like properties.

Quantitative Data: Antibacterial Potency

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for key compounds against drug-resistant bacteria. A lower MIC value indicates higher potency.

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| 6i | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 6.25 | [10] |

| 6i | MREF (E. faecalis) | 6.25 | [10] | |

| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | MRSA | 3.13 | [10] |

| 6m | MREf (E. faecalis) | 6.25 | [10] |

MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.[10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target bacterium.

Materials:

-

Test compounds (e.g., compound 6i ) dissolved in dimethyl sulfoxide (DMSO).

-

Bacterial strains (e.g., MRSA, ATCC 43300).

-

Sterile Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Incubator (37 °C).

-

Microplate reader (optional).

Procedure:

-

Preparation of Inoculum: Culture the bacteria overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The concentration range should be sufficient to span the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Causality Note: A serial dilution is critical for precisely identifying the minimum concentration that prevents growth, providing a quantitative measure of potency.

-

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls:

-

Positive Control: A well with bacteria and MHB but no compound (to confirm bacterial growth).

-

Negative Control: A well with MHB only (to check for sterility).

-

Solvent Control: A well with bacteria, MHB, and the highest concentration of DMSO used (to ensure the solvent has no antibacterial effect).

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Fluorinated biphenyl scaffolds have been successfully incorporated into diarylpyrimidine (DAPY) analogues, a class of potent HIV-1 NNRTIs. These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts viral replication. Fluorination of the biphenyl moiety in these compounds serves a dual purpose: it can enhance binding interactions within the pocket and, critically, block metabolic oxidation, leading to improved metabolic stability and a better pharmacokinetic profile.[2]

Quantitative Data: Anti-HIV-1 Activity and Cytotoxicity

| Compound | Fluorine Position | EC₅₀ (nM) (WT HIV-1) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| 5g | 3'-F | 6.9 | >220 | >31,884 | [2] |

| 5m | 4'-CN (no F) | 2.3 | >220 | >95,854 | [2] |

| 5o | 3',5'-diF | 1.8 | 117 | 66,443 | [2] |

| 5t | 3',5'-diF, 4'-CN | 1.8 | 117 | 66,443 | [2] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

The data clearly shows that double fluorination (e.g., compound 5o ) can significantly improve potency compared to single fluorination (compound 5g ).[2] The combination of difluoro and cyano groups in compound 5t results in one of the most potent compounds in the series.[2]

Caption: Mechanism of Action for NNRTI Binding.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated biphenyl phenols is highly dependent on the number and position of both the fluorine atoms and the phenolic hydroxyl groups. A systematic analysis of these relationships is crucial for rational drug design.

-

Impact of Fluorine Position: The location of fluorine substitution dictates its effect on metabolism and binding. Placing a fluorine atom at a site known to be hydroxylated by CYP enzymes is a proven strategy to enhance metabolic stability.[4][5] For instance, a 4'-fluoro analog of biphenyl-4-carboxylic acid remained completely untransformed by Cunninghamella elegans, whereas the non-fluorinated parent compound was fully hydroxylated.[8]

-

Multiple Fluorination: In many cases, the introduction of a second fluorine atom can lead to a synergistic increase in potency. In the anti-HIV NNRTI series, difluorinated compounds consistently showed higher activity than their monofluorinated counterparts.[2]

-

Role of Phenolic Hydroxyls: The phenolic -OH groups are often essential for biological activity, acting as hydrogen bond donors and acceptors to anchor the molecule to its biological target.[11][12] Their acidity and antioxidant potential are also key features.

-

Molecular Conformation: The degree of substitution on the ortho positions of the biphenyl rings influences the dihedral angle between the rings. While some flexibility is needed, a near-coplanar conformation is often required for optimal fitting into a receptor site, and this planarity is a key factor in the structure-activity relationships of halogenated biphenyls.[13]

Metabolic Fate and Predictive Modeling

Understanding a compound's metabolic fate is a critical step in drug development. Fluorination is a tool used to deliberately alter metabolism.

Predicting Mammalian Metabolism with Microbial Models

In vivo drug metabolism studies are complex and resource-intensive. Microbial biotransformation, particularly using the fungus Cunninghamella elegans, serves as a valuable in vitro model to predict mammalian metabolism.[4] This fungus possesses cytochrome P450 enzymes that oxidize xenobiotics in a manner analogous to the human liver, allowing for the rapid identification of likely metabolites.[5]

Experimental Protocol: Microbial Biotransformation Study

Objective: To identify the oxidative metabolites of a fluorinated biphenyl phenol using Cunninghamella elegans.

Materials:

-

Cunninghamella elegans culture.

-

Sabouraud Dextrose Broth (SDB).

-

Test compound dissolved in a suitable solvent (e.g., ethanol).

-

Shaking incubator.

-

Ethyl acetate for extraction.

-

Analytical instrumentation: HPLC, LC-MS, NMR.

Procedure:

-

Fungal Culture: Grow C. elegans in SDB for 72 hours in a shaking incubator to obtain a dense mycelial culture.

-

Substrate Addition: Add the test compound (e.g., 10 mg in 100 µL ethanol) to the fungal culture. Also, prepare a control culture to which only the solvent is added.

-

Incubation: Continue the incubation for a defined period (e.g., 5-10 days), taking aliquots periodically to monitor the transformation.

-

Extraction: After incubation, centrifuge the culture to separate the mycelia from the broth. Extract the broth with ethyl acetate three times. Combine the organic extracts.

-

Analysis: Dry the combined organic extract, redissolve in a suitable solvent, and analyze using HPLC to separate the parent compound from its metabolites.

-

Structure Elucidation: Isolate the metabolites using preparative HPLC. Elucidate their structures using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the metabolite profile of a fluorinated compound to its non-fluorinated parent reveals the impact of fluorination on metabolic pathways.

Conclusion and Future Perspectives

Fluorinated biphenyl phenols are a compound class with demonstrated and versatile biological activity. The strategic placement of fluorine provides medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties. The antibacterial and antiviral activities highlighted in this guide represent just two areas where these compounds show immense promise. Future research will likely expand their application to other fields, including oncology and neurodegenerative diseases, where enzyme inhibition and the modulation of signaling pathways are key therapeutic strategies.[14] As synthetic methodologies become more advanced and our understanding of fluorine's subtle effects on molecular interactions deepens, the development of next-generation therapeutics based on this potent scaffold will undoubtedly accelerate.

References

-

Hampton, M. J., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. UCD Research Repository. [Link]

-

Javed, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

-

Bright, T. V., et al. (2013). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]

-

Jin, X., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Hampton, M. J., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

-

Javed, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. [Link]

-

Halve, A. K., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern advances. Journal of Fluorine Chemistry. (Note: A representative review, direct link not from search but topic is covered in search results).

-

Gite, S., et al. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. International Journal of Molecular Sciences. [Link]

-

D'Abrosca, B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

-

McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions. [Link]

-

Slusher, B. S., & Wozniak, K. M. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

-

Cvetković, D., et al. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. [Link]

-

Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. [Link]

-

Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]

-

Raig, P., et al. (1976). [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species]. Arzneimittel-Forschung. [Link]

-

Erk, T., et al. (2004). Quantitative structure-activity relationship analysis of phenolic antioxidants. QSAR & Combinatorial Science. [Link]

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach [researchrepository.ucd.ie]

- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-(3-Fluoro-4-methylphenyl)phenol Scaffolds: A New Frontier in Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this broad class, derivatives and analogs of 3-(3-fluoro-4-methylphenyl)phenol represent a particularly promising scaffold for the development of targeted therapies. The strategic incorporation of a fluorine atom and a methyl group onto one of the phenyl rings significantly influences the molecule's physicochemical properties. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a primary focus on their role as potent kinase inhibitors for applications in oncology and beyond.

Introduction: The Strategic Design of a Privileged Scaffold

The therapeutic efficacy of a drug molecule is intricately linked to its structure. The this compound core is a testament to rational drug design, where specific functional groups are employed to enhance pharmacological properties.

-

The Biphenyl-Phenol Core: This structural backbone provides a rigid yet conformationally adaptable framework, ideal for fitting into the binding sites of proteins. The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to key residues in the target protein.

-

The Role of Fluorine: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to improve a compound's metabolic stability and bioavailability.[1] Its high electronegativity can modulate the acidity of the phenolic proton and influence binding interactions without adding significant steric bulk.[2]

-

The Methyl Group Contribution: The para-methyl group offers a point for steric and electronic tuning.[1] It can enhance binding affinity through hydrophobic interactions within the target's binding pocket and can also serve to block undesirable metabolic pathways.

Collectively, these features make this compound derivatives highly attractive candidates for targeting enzymes like protein kinases, which are frequently dysregulated in diseases such as cancer.[3][4]

Synthetic Strategies for this compound Analogs

The construction of the biaryl core is the central challenge in synthesizing these derivatives. Modern cross-coupling reactions provide efficient and versatile methods to achieve this. The Ullmann condensation and Suzuki coupling are two of the most common and effective strategies.

General Synthetic Approach: Ullmann Condensation